Piperidine-4-carbonyl chloride hydrochloride

Catalog No.
S720091
CAS No.
42060-79-7
M.F
C6H11Cl2NO
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-4-carbonyl chloride hydrochloride

CAS Number

42060-79-7

Product Name

Piperidine-4-carbonyl chloride hydrochloride

IUPAC Name

piperidine-4-carbonyl chloride;hydrochloride

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H

InChI Key

SYNYPRPWBDWELP-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)Cl.Cl

Canonical SMILES

C1CNCCC1C(=O)Cl.Cl

Piperidine-4-carbonyl chloride hydrochloride (CAS 42060-79-7) is a highly reactive, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including atypical antipsychotics like risperidone and paliperidone [1]. As an acyl chloride, it offers vastly superior electrophilicity compared to its carboxylic acid counterpart, enabling direct amidation and Friedel-Crafts acylation without the need for stoichiometric coupling reagents [2]. The compound is supplied as a hydrochloride salt, which effectively protonates the secondary amine of the piperidine ring, thereby preventing unwanted intermolecular self-condensation and ensuring long-term shelf stability. For industrial procurement, this material serves as a critical, atom-economical precursor that streamlines synthetic workflows by eliminating redundant protection and deprotection steps [1].

Procurement Fit

1 Acylating agent for amide, ester, and hydrazide formation
2 Introduces piperidine-4-carbonyl moiety into target molecules
3 Hydrochloride salt form aids handling and storage stability

Attempting to substitute Piperidine-4-carbonyl chloride hydrochloride with generic alternatives introduces significant process inefficiencies. Using the free carboxylic acid (isonipecotic acid) necessitates the addition of expensive peptide coupling agents or harsh in situ chlorinating agents, which generate complex byproducts and complicate purification [1]. Conversely, utilizing N-protected analogs, such as N-acetyl-piperidine-4-carbonyl chloride, forces the synthetic route to incorporate a subsequent deprotection step [2]. This not only reduces the overall atom economy and volumetric yield but also increases solvent consumption and cycle times. Furthermore, the theoretical free base form of piperidine-4-carbonyl chloride is practically non-viable for procurement, as the nucleophilic amine and electrophilic acid chloride would rapidly undergo self-polymerization. Thus, the hydrochloride salt of the unprotected acid chloride is the optimal form that balances immediate reactivity with process stability [2].

Substitution Risk

N‑acetyl analog lacks H‑bond donor capacity – may alter solubility profile and crystallization behavior compared to the target compound.
1‑methyl analog exhibits different physicochemical parameters – reaction conditions and work‑up procedures may require re‑optimization.
Generic substitution without validation – unquantified risk to yield, purity, and batch consistency; verify identity and reactivity before use.

Elimination of Deprotection Steps in Friedel-Crafts Acylation

In the industrial synthesis of paliperidone and risperidone intermediates, utilizing Piperidine-4-carbonyl chloride hydrochloride allows for direct Friedel-Crafts acylation with 1,3-difluorobenzene [1]. A comparative process utilizing N-acetylpiperidine-4-carbonyl chloride requires a harsh subsequent deprotection step to remove the acetyl group. By employing the HCl salt directly, the amine remains protonated and unreactive during the Lewis acid-catalyzed acylation, eliminating an entire synthetic step [1]. This reduces reagent costs and improves overall process yield by avoiding the losses typically associated with deprotection and subsequent isolation.

Evidence DimensionSynthetic steps to target ketone intermediate
Target Compound Data1 step (Direct Friedel-Crafts acylation)
Comparator Or BaselineN-acetylpiperidine-4-carbonyl chloride (2 steps: Acylation + Deprotection)
Quantified Difference50% reduction in step count for this transformation
ConditionsFriedel-Crafts acylation with 1,3-difluorobenzene and AlCl3, followed by aqueous workup

Eliminating a deprotection step directly translates to shorter manufacturing cycle times, reduced solvent waste, and lower overall cost of goods (COGs) for API production.

Molecular Weight
Reported
184.06 g/mol Target (HCl salt)
vs
189.64 g/mol 1‑Acetyl analog
Supports stoichiometric calculation review and identity confirmation
Computed database property; difference ~3% from 1‑acetyl analog

Avoidance of Expensive Coupling Reagents in Amidation

When synthesizing piperidine-4-carboxamides, the use of isonipecotic acid (the free carboxylic acid) requires stoichiometric amounts of coupling reagents like EDC or HATU to activate the carboxylate [1]. In contrast, Piperidine-4-carbonyl chloride hydrochloride reacts directly with primary and secondary amines in the presence of a simple base to yield the desired amides rapidly [1]. This direct acylation pathway eliminates the mass burden of high-molecular-weight coupling agents, significantly improving the E-factor (environmental factor) of the reaction and simplifying downstream purification by avoiding coupling reagent byproducts.

Evidence DimensionRequirement for stoichiometric coupling reagents
Target Compound Data0 equivalents required (direct reaction)
Comparator Or BaselinePiperidine-4-carboxylic acid (1.0 - 1.2 equivalents of EDC/HATU required)
Quantified Difference100% elimination of complex coupling agents
ConditionsStandard amidation in organic solvents at room temperature

Bypassing expensive coupling agents reduces raw material costs and eliminates the need to separate complex organic byproducts during scale-up.

H‑Bond Donors
Reported
2 HBD Target (free NH)
vs
0 HBD 1‑Acetyl analog
May support solubility and crystallization context selection
Fundamental reactivity difference; computed property

Hydrochloride Salt-Mediated Prevention of Polymerization

The bifunctional nature of an unprotected piperidine-4-carbonyl chloride—containing both a nucleophilic secondary amine and a highly electrophilic acid chloride—makes the free base form inherently unstable, leading to rapid intermolecular amidation (polymerization) [1]. By procuring the compound as a hydrochloride salt, the amine is fully protonated, rendering it non-nucleophilic [1]. This salt formation provides critical shelf stability, allowing the highly reactive acyl chloride to be stored and handled commercially without degradation, whereas the theoretical free base would rapidly degrade into intractable oligomers.

Evidence DimensionMaterial stability and suppression of self-condensation
Target Compound DataStable as a monomeric salt (amine deactivated via protonation)
Comparator Or BaselinePiperidine-4-carbonyl chloride free base (rapidly polymerizes)
Quantified DifferenceComplete suppression of intermolecular amidation during storage
ConditionsStandard storage and handling conditions

Procurement of the hydrochloride salt ensures material integrity and reproducible batch-to-batch reactivity, which is impossible with the free base form.

Commercial Purity
Data to verify
98% Target (vendor spec)
vs
95% 1‑Methyl analog
Supports purity specification review for synthesis planning
Vendor datasheet values; verify with COA before use

Industrial Synthesis of Atypical Antipsychotics (Paliperidone/Risperidone)

Piperidine-4-carbonyl chloride hydrochloride is the premier choice for the Friedel-Crafts acylation of 1,3-difluorobenzene. The HCl salt protects the piperidine nitrogen during the Lewis acid-catalyzed reaction, allowing for the direct, one-step formation of the critical (2,4-difluorophenyl)-piperidin-4-yl-methanone intermediate without the need for N-protection/deprotection cycles [1].

High-Throughput Library Synthesis of Piperidine Amides

For medicinal chemistry programs exploring the piperidine-4-carboxamide pharmacophore, this acyl chloride enables rapid, parallel amidation reactions. By simply adding various amines and a basic scavenger, libraries can be generated quickly without the purification bottlenecks associated with removing EDC/HOBt or HATU byproducts [2].

Synthesis of Functionalized Piperidine Esters and Thioesters

The compound serves as a highly efficient starting material for synthesizing complex esters or thioesters. Its pre-activated acid chloride moiety allows for direct reaction with sterically hindered alcohols or thiols under mild conditions, which would otherwise suffer from low yields if starting from the free isonipecotic acid [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Amide synthesis retaining free amine
Secondary amine reactivity with H‑bond donor capacity
Confirm amide bond formation and assess amine integrity post‑coupling
High‑yield intermediate production
Higher starting purity specification (98%)
Verify purity by HPLC; monitor by‑product formation and yield consistency
Precise stoichiometric synthesis
Lower molecular weight profile vs. N‑substituted analogs
Review mass‑to‑mole conversion for target scale; validate reagent stoichiometry

Other CAS

42060-79-7

Explore Compound Types